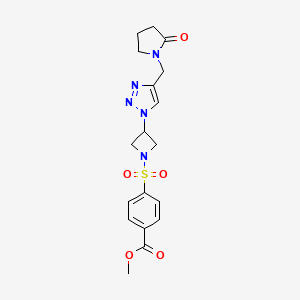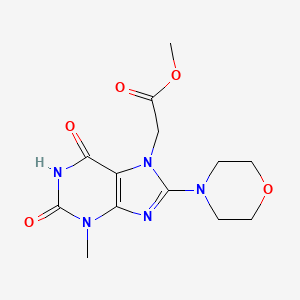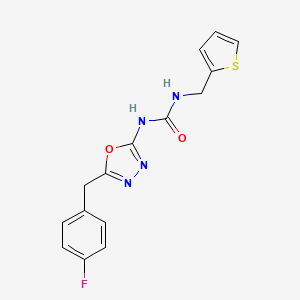
4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. Attached to this ring are two phenyl rings, one with a chlorine atom (4-chlorophenyl) and the other with a fluorine atom (4-fluorophenyl). The compound also contains a nitrile group (-CN), which is a polar functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromaticity of the phenyl and pyridine rings, the polarity of the nitrile group, and the presence of the halogens (chlorine and fluorine). These features could influence its reactivity, stability, and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitrile group is polar and may increase the compound’s solubility in polar solvents. The halogens might increase its molecular weight and potentially its boiling and melting points .Scientific Research Applications
Synthesis and Characterization
Recent research focuses on synthesizing various pyridine and pyrazole derivatives incorporating the 4-chlorophenyl and 4-fluorophenyl groups. For example, Khalifa et al. (2017) synthesized a series of novel compounds by reacting specific aldehydes with substituted phenyl ethanones and cyanoacetate or malononitrile, indicating the flexibility of this core structure in producing a wide range of derivatives with potentially unique properties (Khalifa, Al-Omar, & Ali, 2017). Similarly, Al-Issa (2012) explored the synthesis of new pyridine derivatives through various chemical reactions, demonstrating the structural versatility of pyridinecarbonitriles (Al-Issa, 2012).
Structural, Thermal, and Antimicrobial Studies
Sadeek et al. (2015) reported on the synthesis of metal complexes with 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, providing insights into their structural, thermal, and antimicrobial properties. The study found that these complexes exhibited significant antibacterial activity, highlighting the potential of these compounds in biomedical applications (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Optical and Electronic Properties
The optical and electronic properties of pyrazolo pyridine derivatives have been investigated, with implications for their use in materials science. Zedan, El-Taweel, & El-Menyawy (2020) explored the characteristics of two pyridine derivatives, finding applications as photosensors based on their diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antifungal Evaluation
The synthesis and evaluation of polyheterocyclic systems containing a 1,2,4-triazine moiety have shown promising antimicrobial activity, suggesting potential use in pharmaceuticals and biocides (Abdel-Monem, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClFN2O/c19-13-5-1-11(2-6-13)15-9-17(22-18(23)16(15)10-21)12-3-7-14(20)8-4-12/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSMFZMBUBGBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2592502.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)
![1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane](/img/structure/B2592505.png)


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B2592508.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2592509.png)




![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2592522.png)